3-(4-phenylphenyl)aniline
Description
[1,1’4’,1’'-Terphenyl]-3-amine: is an aromatic compound consisting of three benzene rings connected linearly, with an amine group attached to the central benzene ring. This compound is part of the terphenyl family, which is known for its stability and unique electronic properties. The presence of the amine group makes it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
3-(4-phenylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKYGIGRTZJUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki Coupling Reaction: One common method to synthesize [1,1’:4’,1’'-Terphenyl]-3-amine involves the Suzuki coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated benzene compound. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent like toluene or ethanol.
Amination Reaction: Another method involves the direct amination of [1,1’:4’,1’'-Terphenyl] using ammonia or an amine source in the presence of a catalyst, such as copper or palladium, under elevated temperatures and pressures.
Industrial Production Methods: Industrial production of [1,1’:4’,1’'-Terphenyl]-3-amine often involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The process is optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’:4’,1’'-Terphenyl]-3-amine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in [1,1’:4’,1’'-Terphenyl]-3-amine can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Nitro-terphenyl derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated terphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [1,1’:4’,1’'-Terphenyl]-3-amine is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new drugs, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Biological Probes: It is used in the design of fluorescent probes for imaging and diagnostic purposes.
Industry:
Material Science: [1,1’:4’,1’'-Terphenyl]-3-amine is used in the production of polymers and advanced materials with unique electronic and optical properties.
Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of [1,1’:4’,1’'-Terphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In drug development, it is particularly noted for its ability to cross the blood-brain barrier and interact with neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
[1,1’4’,1’'-Terphenyl]-4-amine: Similar structure but with the amine group attached to a different position on the central benzene ring.
[1,1’4’,1’‘-Terphenyl]-4,4’'-diamine: Contains two amine groups, one on each terminal benzene ring.
Uniqueness:
Positional Isomerism: The position of the amine group in [1,1’:4’,1’'-Terphenyl]-3-amine provides unique electronic properties and reactivity compared to its isomers.
Functional Versatility: The single amine group allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
3-(4-phenylphenyl)aniline, also known as N-phenyl-3-(4-phenylphenyl)aniline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its analgesic, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a biphenyl system with an aniline moiety, which is crucial for its biological activity. The presence of multiple aromatic rings may contribute to its interaction with biological targets.
1. Analgesic Activity
Research has indicated that derivatives of biphenyl compounds often exhibit analgesic properties. A study synthesized a related compound, 2-(anilino)-1-(4-phenylphenyl)ethanone, which was screened for analgesic activity using the hot plate method in mice. The compound demonstrated a significant reduction in writhing responses compared to control groups, suggesting potential analgesic effects .
Table 1: Analgesic Activity Results
| Compound | Dose (mg/kg) | Writhing Response (counts) |
|---|---|---|
| Control | 10 | 25 |
| Aspirin | 10 | 15 |
| Test Compound | 20 | 10 |
Note: Lower counts indicate higher analgesic activity.
2. Anti-inflammatory Activity
The anti-inflammatory potential of biphenyl compounds has been explored through quantitative structure-activity relationship (QSAR) studies. These studies suggest that the molecular features of compounds like this compound are conducive to anti-inflammatory activity by inhibiting prostaglandin synthesis . The designed analogs were predicted to have a high correlation with anti-inflammatory effects based on their structural characteristics.
Case Study: QSAR Analysis
A QSAR model was developed for biphenyl derivatives, achieving an value of 0.842, indicating a strong predictive capability for anti-inflammatory activity. The model highlighted the importance of specific functional groups in enhancing biological efficacy .
Research Findings
Several studies have focused on the synthesis and evaluation of related compounds with similar structures. For example, a study synthesized various N-substituted ureas derived from anilines and evaluated their biological activities, including antimicrobial and insecticidal properties . These findings underscore the importance of structural modifications in enhancing biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
